molecular formula C9H13NOS B14738645 N-butylthiophene-2-carboxamide CAS No. 10354-41-3

N-butylthiophene-2-carboxamide

Cat. No.: B14738645
CAS No.: 10354-41-3
M. Wt: 183.27 g/mol
InChI Key: LEVLYSPVPFOBLP-UHFFFAOYSA-N
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Description

N-butylthiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butylthiophene-2-carboxamide can be synthesized through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with n-butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-butylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-butylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the n-butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other thiophene derivatives .

Properties

CAS No.

10354-41-3

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

N-butylthiophene-2-carboxamide

InChI

InChI=1S/C9H13NOS/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3,(H,10,11)

InChI Key

LEVLYSPVPFOBLP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CS1

Origin of Product

United States

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